5-(4-Bromophenyl)-2,4-dimethylthiazole
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Overview
Description
5-(4-Bromophenyl)-2,4-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-bromophenyl group and two methyl groups at the 2 and 4 positions. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,4-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides for the substitution of the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted thiazoles .
Scientific Research Applications
5-(4-Bromophenyl)-2,4-dimethylthiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Material Science: Thiazole derivatives are explored for their electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen .
Comparison with Similar Compounds
4-(4-Bromophenyl)-2,4-dimethylthiazole: Similar structure but with different substitution patterns.
2-(4-Bromophenyl)-4,5-dimethylthiazole: Another thiazole derivative with potential biological activities.
Uniqueness: 5-(4-Bromophenyl)-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10BrNS |
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Molecular Weight |
268.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
MPLIJZHMXLSKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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